molecular formula C11H11N3 B1416453 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile CAS No. 54980-88-0

2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile

Cat. No. B1416453
CAS RN: 54980-88-0
M. Wt: 185.22 g/mol
InChI Key: LDWRLUIROCONEB-UHFFFAOYSA-N
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Description

2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile, also known as 2-EBDAC, is an organic compound with a wide range of applications in the fields of medicine and scientific research. It is a colorless solid with a melting point of 78 °C and a boiling point of 174 °C, and is soluble in organic solvents. 2-EBDAC has been used as an intermediate in the synthesis of various pharmaceuticals and other compounds, and has also been studied for its potential pharmacological properties.

Scientific Research Applications

Tautomerism and Decomposition Studies

  • Tautomerism and Decomposition : Research by Carrington et al. (1972) studied compounds closely related to 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile. They found that ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a compound with a similar structure, exists as a mixture of tautomers and decomposes to a related compound, (1,2-benzisothiazol-3-yl)acetonitrile, when heated in dimethyl sulphoxide (Carrington, Clarke, Hughes, & Scrowston, 1972).

Synthesis and Characterization

  • Synthesis Methods : Li Zhulai (2011) discussed the synthesis of 2-(5-chlorobenzotriazolyl)acetonitriles from 5-chlorobenzotriazole and chloroacetonitrile, which are structurally similar to 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile. The study provides insights into the synthesis processes and characterizations of such compounds (Li Zhulai, 2011).

  • Novel Heterocyclic Systems : Lipunova et al. (1997) explored the creation of novel pentacyclic fluoroquinolones by heating related compounds in acetonitrile. This showcases the potential of using 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile in the development of new heterocyclic systems (Lipunova et al., 1997).

  • Esterification Processes : Balalaie, Mahdidoust, and Eshaghi-Najafabadi (2008) reported the use of related compounds for the esterification of carboxylic acids with alcohols and phenols, indicating potential applications of 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile in similar chemical processes (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2008).

Structural and Synthetic Insights

  • Crystal Structure Analysis : The crystal structure of closely related compounds was studied by Li et al. (2015), providing valuable information on molecular configurations which could be applicable to 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile (Li, Liu, Zhu, Chen, & Sun, 2015).

  • Synthetic Routes and Derivatives : Mohamed (2014) discussed the synthesis of various compounds using ethyl 2-(benzo[d]thazol-2-yl)acetate, which could provide insights into similar synthetic routes for 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile (Mohamed, 2014).

properties

IUPAC Name

2-(2-ethylbenzimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWRLUIROCONEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901277867
Record name 2-Ethyl-1H-benzimidazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile

CAS RN

54980-88-0
Record name 2-Ethyl-1H-benzimidazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54980-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1H-benzimidazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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